molecular formula C10H11BrN2S B8427985 1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile

1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile

Cat. No.: B8427985
M. Wt: 271.18 g/mol
InChI Key: FXONLLATQTVAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile is a chemical compound that features a thiazole ring substituted with a bromine atom at the 5-position and a cyclohexanecarbonitrile group at the 2-position. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and reactivity .

Preparation Methods

The synthesis of 1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromine atom and the nitrile group also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile can be compared with other thiazole derivatives, such as:

    1-(5-Chloro-1,3-thiazol-2-yl)cyclohexanecarbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-(5-Methyl-1,3-thiazol-2-yl)cyclohexanecarbonitrile: Contains a methyl group instead of bromine, affecting its chemical properties and applications.

    1-(5-Nitro-1,3-thiazol-2-yl)cyclohexanecarbonitrile: The presence of a nitro group introduces different electronic effects and reactivity

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11BrN2S

Molecular Weight

271.18 g/mol

IUPAC Name

1-(5-bromo-1,3-thiazol-2-yl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C10H11BrN2S/c11-8-6-13-9(14-8)10(7-12)4-2-1-3-5-10/h6H,1-5H2

InChI Key

FXONLLATQTVAQK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)C2=NC=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (0.33 g, 1.87 mmol) was added to a solution of the product from Step 1 (300 mg, 1.56 mmol) in DMF (5 ml) and the resulting reaction mixture was stirred at room temperature for 2 hrs. 2 aliquots of N-bromosuccinimide (0.33 g, 1.87 mmol) were added over a period of 23 hrs before addition of saturated aqueous Na2S2O3 (10 mL). The mixture was then extracted with EtOAc (2×20 mL) and the combined organic layers were washed with brine (50 mL), dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica (gradient elution 7% to 60% EtOAc in Hexanes) to afford 1-(5-bromo-1,3-thiazol-2-yl)cyclohexanecarbonitrile (96 mg, 0.35 mmol, 22.7% yield) as a pale yellow oil. MS ESI: [M+]+ m/z 272.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
10 mL
Type
reactant
Reaction Step Two

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